molecular formula C11H10Cl2N2O2 B11848165 Ethyl 2-(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)acetate CAS No. 59128-03-9

Ethyl 2-(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)acetate

Cat. No.: B11848165
CAS No.: 59128-03-9
M. Wt: 273.11 g/mol
InChI Key: SWDHHSNKPGDGPL-UHFFFAOYSA-N
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Description

Ethyl 2-(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)acetate is a chemical compound with the molecular formula C11H10Cl2N2O2. It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities. This compound is of interest in various fields, including medicinal chemistry and pharmaceutical research, due to its potential therapeutic properties.

Preparation Methods

The synthesis of Ethyl 2-(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

Ethyl 2-(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)acetate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)acetate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the PI3Kα enzyme, which plays a crucial role in cell growth and survival pathways. By inhibiting this enzyme, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Ethyl 2-(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)acetate can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

This compound stands out due to its specific substitution pattern and its potential as a lead compound in anticancer research.

Properties

IUPAC Name

ethyl 2-(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2O2/c1-2-17-10(16)4-8-6-15-5-7(12)3-9(13)11(15)14-8/h3,5-6H,2,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDHHSNKPGDGPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CN2C=C(C=C(C2=N1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00315681
Record name Ethyl (6,8-dichloroimidazo[1,2-a]pyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00315681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59128-03-9
Record name NSC296226
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296226
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl (6,8-dichloroimidazo[1,2-a]pyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00315681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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